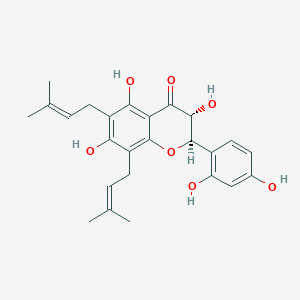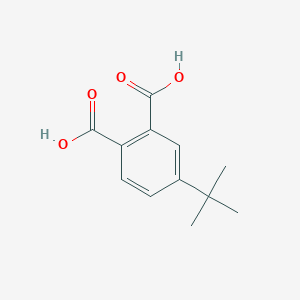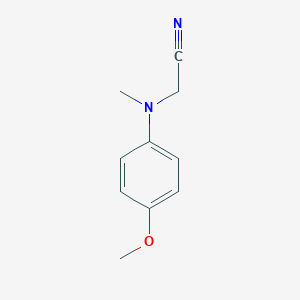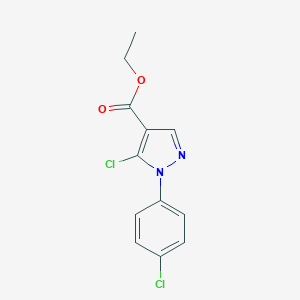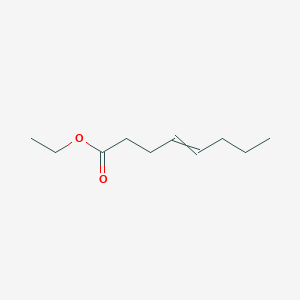
ethyl (E)-4-octenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
ethyl (E)-4-octenoate is typically synthesized through an acid-catalyzed esterification reaction. The process involves reacting 4-octenoic acid (C10H18O2) with ethanol (C2H5OH) under acidic conditions to produce ethyl 4-octenoate and water (H2O) . Sulfuric acid is often used as a catalyst to accelerate the reaction .
Analyse Chemischer Reaktionen
ethyl (E)-4-octenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ethyl (E)-4-octenoate has a wide range of applications in scientific research, including:
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 4-octenoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which it is used .
Vergleich Mit ähnlichen Verbindungen
ethyl (E)-4-octenoate can be compared with other similar compounds, such as:
Ethyl cis-4-octenoate: A stereoisomer with similar properties but different spatial arrangement.
Ethyl (Z)-4-octenoate: Another stereoisomer with distinct chemical behavior.
Ethyl oct-4-enoate: A compound with a similar structure but different functional groups.
This compound is unique due to its specific molecular configuration and reactivity, making it valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
138234-61-4 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
ethyl oct-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
WRUZCQAJIHSQPL-UHFFFAOYSA-N |
SMILES |
CCCC=CCCC(=O)OCC |
Kanonische SMILES |
CCCC=CCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


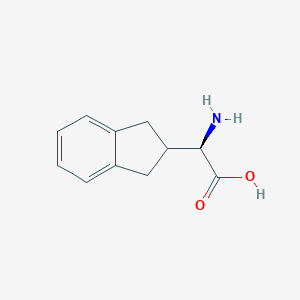
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

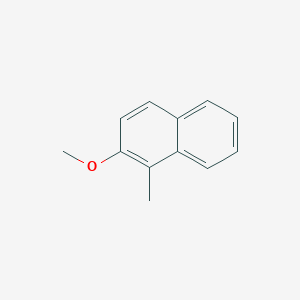
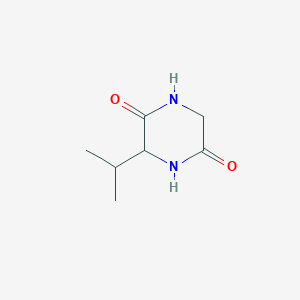


![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)

